(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Epigenetics SMYD2 inhibition Oncology

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide (CAS 1356781-78-6) is a synthetic organic molecule classified as an α-cyanoenamide derivative. Its structure features a 2,3-difluorophenyl ring conjugated to a cyanoacrylamide core bearing a chiral 1-methoxypropan-2-yl amide substituent (molecular formula C14H14F2N2O2, molecular weight 280.27 g/mol).

Molecular Formula C14H14F2N2O2
Molecular Weight 280.275
CAS No. 1356781-78-6
Cat. No. B2811498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
CAS1356781-78-6
Molecular FormulaC14H14F2N2O2
Molecular Weight280.275
Structural Identifiers
SMILESCC(COC)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N
InChIInChI=1S/C14H14F2N2O2/c1-9(8-20-2)18-14(19)11(7-17)6-10-4-3-5-12(15)13(10)16/h3-6,9H,8H2,1-2H3,(H,18,19)/b11-6-
InChIKeyUFXYJUFELLXKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide (CAS 1356781-78-6): Key Compound Identity and Procurement Considerations


(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide (CAS 1356781-78-6) is a synthetic organic molecule classified as an α-cyanoenamide derivative. Its structure features a 2,3-difluorophenyl ring conjugated to a cyanoacrylamide core bearing a chiral 1-methoxypropan-2-yl amide substituent (molecular formula C14H14F2N2O2, molecular weight 280.27 g/mol) [1]. Patents from Bayer Pharma AG identify the compound within a broader series of SMYD2 (SET and MYND domain-containing protein 2) inhibitors explored for oncological applications, but publicly reported biological data for this specific CAS entity are extremely scarce [1].

Why Generic Interchange of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide with Analogous Enamides Carries Unquantified Risk


Enamide-based SMYD2 inhibitors exhibit steep structure–activity relationships (SAR), where minor modifications on the amide side chain, substitution pattern on the phenyl ring, or Z/E olefin geometry can abolish or invert target engagement [1]. The current compound incorporates a specific 2,3-difluoro substitution pattern and a chiral ether-bearing secondary amide fragment that distinguishes it from des-fluoro, mono-fluoro, and non-chiral analogues. Because no head-to-head biochemical profiling data for this compound are publicly accessible, there is no scientifically defensible basis to assume functional equivalence with any close analog. Procurement of a different SMYD2 inhibitor scaffold—or even a structurally similar cyanoenamide from the same patent family without the identical substitution—may yield unexpected potency shifts, selectivity profile changes, or ADME property alterations that compromise experimental reproducibility.

Quantitative Differentiation Evidence for (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide: What the Data Actually Show


Evidence Gap Disclosure: No Publicly Available Potency Data for This Specific CAS Entity

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature did not retrieve any quantitative SMYD2 IC50 value, Kd measurement, or cellular activity readout specifically attributed to CAS 1356781-78-6. The BindingDB entry most frequently associated with this compound via PubChem SID 378164482 actually corresponds to a structurally distinct cyanoguanidine-pyrazoline series (BDBM283130; SMYD2 IC50 = 518 nM in an SPA format) and does NOT represent the cyanoenamide scaffold [1]. No comparator IC50, fold-selectivity, or pharmacokinetic data exist for this molecule against any designated reference compound.

Epigenetics SMYD2 inhibition Oncology

Absence of Head-to-Head Selectivity Profiling Against Other Methyltransferases

No broad methyltransferase selectivity panel data (e.g., against SMYD3, G9a, SETD7, SUV39H1, or DOT1L) are publicly available for this compound. The SMYD2 inhibitor patent literature for the cyanoguanidine series reports selectivity ratios for some exemplars, but the cyanoenamide sub-series exemplified by CAS 1356781-78-6 is not covered in those selectivity disclosures [1]. Users cannot currently assess whether this compound offers a superior selectivity window compared to published SMYD2 probes such as LLY-507, BAY-598, or AZ505.

Epigenetics Selectivity Methyltransferase panel

Lack of Public Pharmacokinetic or In Vivo Efficacy Data Precludes Comparative ADME Assessment

No mouse, rat, or other in vivo pharmacokinetic parameters (oral bioavailability, clearance, volume of distribution, half-life, plasma protein binding), metabolic stability data in liver microsomes or hepatocytes, or tumor xenograft efficacy studies have been reported for this compound. In contrast, the cyanoguanidine SMYD2 inhibitor BAY-598 has published mouse PK (oral bioavailability ~55%, half-life ~2.5 h) and demonstrates target engagement in a xenograft model . The absence of analogous data for CAS 1356781-78-6 means that any assumption about in vivo utility is purely speculative.

Pharmacokinetics ADME In vivo pharmacology

Appropriate Research Application Scenarios for (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide Based on Available Evidence


SAR exploration within the Bayer SMYD2 cyanoenamide patent space

This compound can serve as a reference exemplar for medicinal chemistry teams exploring the structure–activity relationship of cyanoenamide-based SMYD2 inhibitors. Its unique combination of a 2,3-difluoro substitution and a chiral ether-bearing amide tail fills a specific chemotype niche that has not been profiled in published selectivity panels or PK studies, offering an opportunity for proprietary SAR expansion [1].

In-house SMYD2 biochemical assay development and tool compound benchmarking

Laboratories developing their own SMYD2 TR-FRET, FP, or SPA assays may use this compound as a chemical probe to benchmark assay sensitivity and window against established tool inhibitors such as BAY-598 or LLY-507, provided its potency is first determined under the lab's specific assay conditions [1].

Chemical biology studies requiring a structurally distinct negative control for cyanoguanidine chemotypes

Because the cyanoenamide scaffold differs fundamentally from the cyanoguanidine core of published SMYD2 inhibitors, this compound may be deployed as a structurally matched inactive or weakly active control in cellular target engagement studies involving BAY-598 or related cyanoguanidine probes, after confirmatory in-house profiling [1].

Quote Request

Request a Quote for (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.